molecular formula C27H31N3O4 B13754797 4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate CAS No. 74101-76-1

4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate

Cat. No.: B13754797
CAS No.: 74101-76-1
M. Wt: 461.6 g/mol
InChI Key: UWKUKZLXHPMWJJ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like NF-κB, which plays a role in inflammation and cancer progression . The dimethoxyphenyl group can enhance its binding affinity to these targets, leading to its biological effects. Additionally, the compound may modulate other signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate include other quinazolinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency and specificity. For instance:

By comparing these compounds, researchers can identify the unique properties and potential advantages of this compound in scientific and industrial applications.

Properties

CAS No.

74101-76-1

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

3-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-2-methylphenyl]-2-methylquinazolin-4-one;hydrate

InChI

InChI=1S/C27H29N3O3.H2O/c1-18-9-10-21(17-28-14-13-20-11-12-25(32-3)26(16-20)33-4)15-24(18)30-19(2)29-23-8-6-5-7-22(23)27(30)31;/h5-12,15-16,28H,13-14,17H2,1-4H3;1H2

InChI Key

UWKUKZLXHPMWJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)N3C(=NC4=CC=CC=C4C3=O)C.O

Origin of Product

United States

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